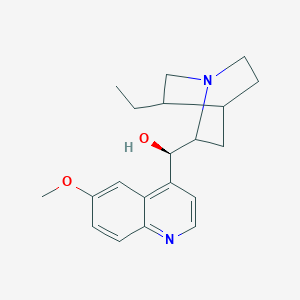
Hydroquinine
Overview
Description
Hydroquinine, also known as quinine dithis compound, is an organic compound that is closely related to quinine. It is a white crystalline substance that is used in various applications, including as an antimalarial agent and in the treatment of certain cardiac conditions. This compound is derived from the bark of the cinchona tree and has been used for centuries in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroquinine can be synthesized through several methods. One common method involves the reduction of quinine using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atmospheres. Another method involves the reduction of quinine using sodium borohydride in an alcoholic solvent, such as ethanol or methanol. This reaction is also carried out under mild conditions, with the temperature maintained at around 0-5°C.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of quinine in the vapor phase. This process involves passing a mixture of quinine vapor, hydrogen, and an organic solvent over a hydrogenation catalyst, such as palladium on carbon, at elevated temperatures and pressures. The resulting this compound is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Hydroquinine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to quinine using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically occurs under acidic conditions and results in the formation of quinine and water.
Reduction: As mentioned earlier, this compound can be synthesized through the reduction of quinine using hydrogen or sodium borohydride. This reaction typically occurs under mild conditions and results in the formation of this compound and water.
Substitution: this compound can undergo substitution reactions with various reagents, such as halogens or alkylating agents. These reactions typically occur under basic conditions and result in the formation of substituted this compound derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Hydrogen, sodium borohydride, mild conditions.
Substitution: Halogens, alkylating agents, basic conditions.
Major Products Formed
Oxidation: Quinine and water.
Reduction: this compound and water.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Hydroquinine has several scientific research applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a reducing agent in various chemical reactions. It is also used as a starting material for the synthesis of other quinine derivatives.
Biology: this compound is used in biological research to study the effects of quinine and its derivatives on various biological systems. It is also used as a model compound to study the mechanisms of action of quinine and related compounds.
Medicine: this compound is used as an antimalarial agent and in the treatment of certain cardiac conditions. It is also being investigated for its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Industry: this compound is used in the production of various pharmaceuticals and other chemical products. It is also used as a stabilizer in the production of certain polymers and as an antioxidant in the food industry.
Mechanism of Action
Hydroquinine exerts its effects through several mechanisms. In the case of its antimalarial activity, this compound interferes with the parasite’s ability to digest hemoglobin, leading to the accumulation of toxic heme molecules and ultimately the death of the parasite. In the case of its cardiac effects, this compound acts as a sodium channel blocker, which helps to stabilize the cardiac membrane and prevent arrhythmias. This compound also has antioxidant properties, which may contribute to its potential therapeutic effects in other diseases.
Comparison with Similar Compounds
Hydroquinine is closely related to several other compounds, including quinine, quinidine, and chloroquine.
Quinine: Quinine is the parent compound of this compound and is also used as an antimalarial agent. this compound is less toxic and has fewer side effects compared to quinine.
Quinidine: Quinidine is a stereoisomer of quinine and is used primarily as an antiarrhythmic agent. This compound has similar cardiac effects but is less potent compared to quinidine.
Chloroquine: Chloroquine is a synthetic derivative of quinine and is used as an antimalarial agent. This compound has similar antimalarial activity but is less effective compared to chloroquine.
This compound is unique in that it combines the antimalarial and cardiac effects of quinine and quinidine, while also having antioxidant properties that may contribute to its potential therapeutic effects in other diseases.
Properties
IUPAC Name |
(R)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19?,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQGZACKSYWCH-WGFDLZGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Hydroquinine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21019 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
522-66-7 | |
| Record name | Hydroquinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


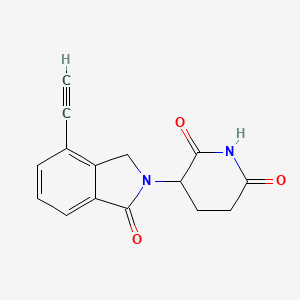

![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)
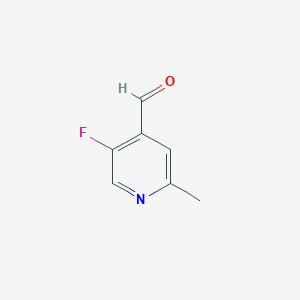
![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)
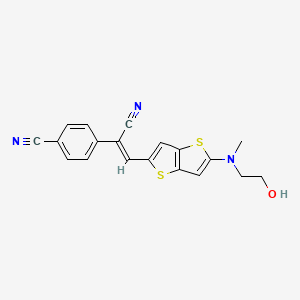
![5-Chloro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8117182.png)
![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)
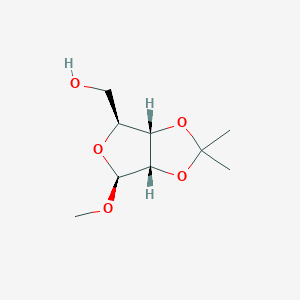

![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)
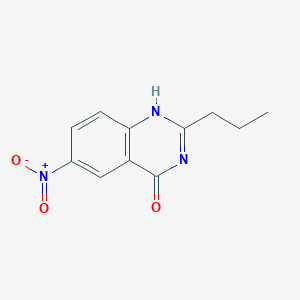
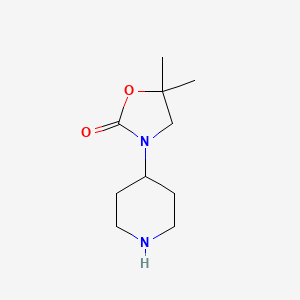
![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
